

physical characteristics of 2-amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964

[Get Quote](#)

An In-depth Technical Guide on the Physical Characteristics of **2-amino-N,N-dimethylbenzamide**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-amino-N,N-dimethylbenzamide**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes workflow diagrams for clarity.

Chemical Identity and Properties

2-amino-N,N-dimethylbenzamide is an organic compound that can be used as an intermediate in the synthesis of pharmaceuticals.^[1] It is classified as an ortho-substituted aminobenzene compound and is utilized in proteomics research.^[2]

Table 1: Physical and Chemical Properties of **2-amino-N,N-dimethylbenzamide**

Property	Value	Source
CAS Number	6526-66-5	[2] [3] [4]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[2] [3]
Molecular Weight	164.20 g/mol	[2] [3]
Purity	≥95%	[2]
Polar Surface Area	46.3 Å ²	[3]
XLogP3	0.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of organic compounds like **2-amino-N,N-dimethylbenzamide**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[\[5\]](#) For pure crystalline organic compounds, this transition occurs over a narrow temperature range.[\[6\]](#) The presence of impurities typically lowers the melting point and broadens the melting range.[\[7\]](#)[\[8\]](#)

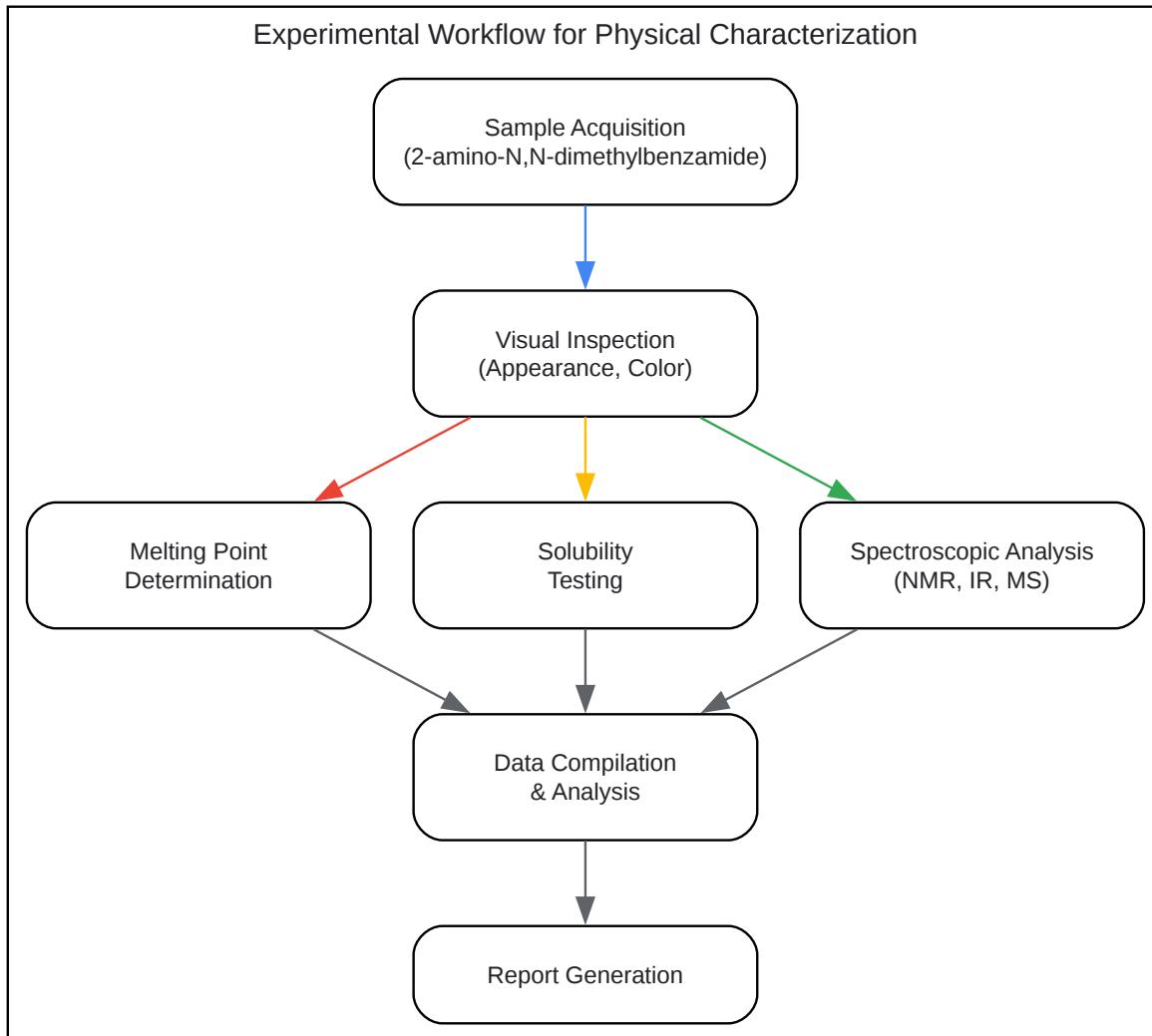
Methodology using a Mel-Temp Apparatus:

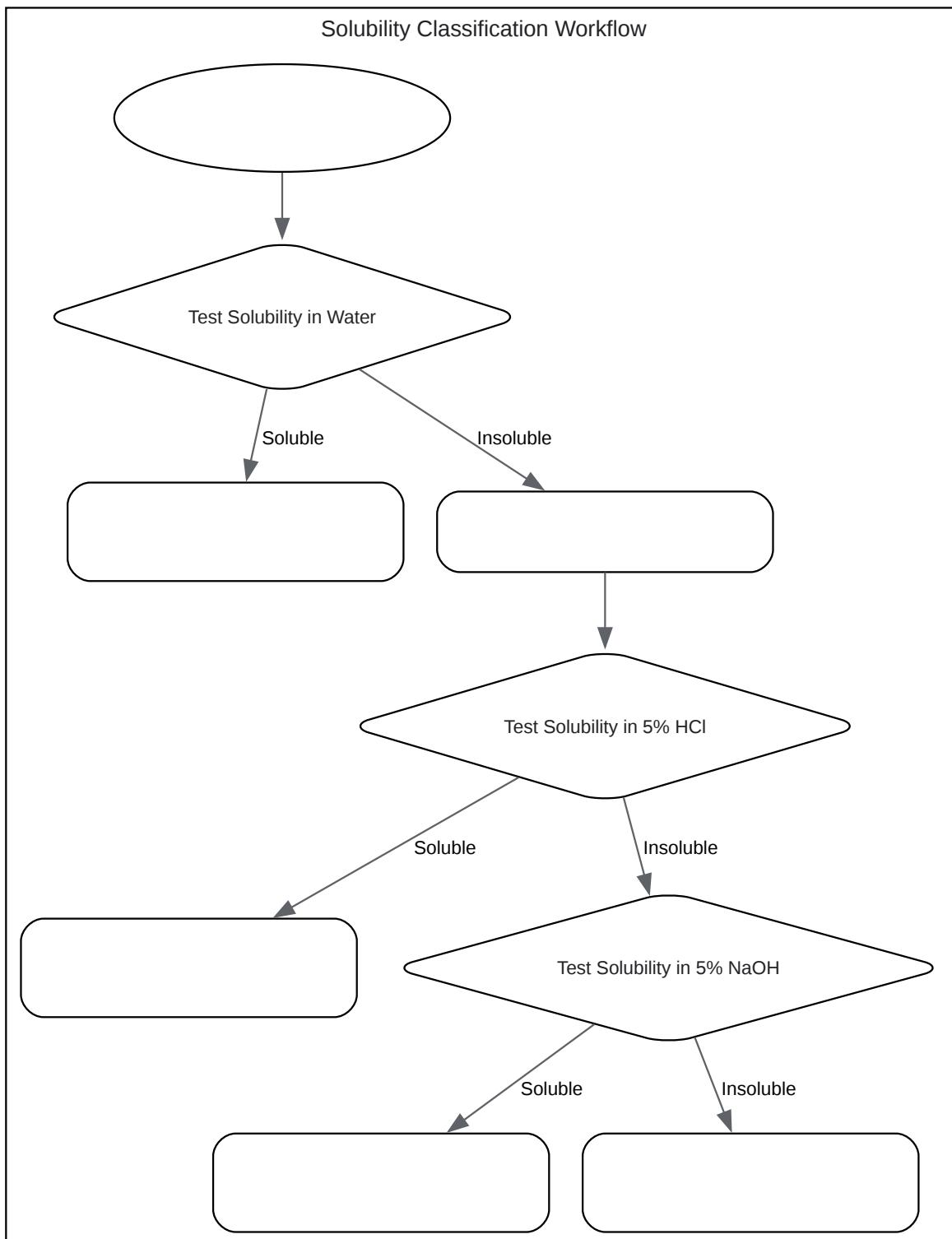
- Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder. [\[7\]](#) The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm. [\[7\]](#)[\[8\]](#)

- Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the Mel-Temp apparatus.[7]
- Approximate Melting Point Determination: A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting point range.[7]
- Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[7] A fresh sample is used, and the temperature is raised to about 20 °C below the estimated melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]
- Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This provides the melting point range.[7]

Solubility Determination

Solubility tests provide valuable information about the structural features of a compound, such as the presence of polar functional groups and their acidic or basic nature.[9][10] The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]


Qualitative Solubility Testing Protocol:


- Initial Water Solubility Test: Approximately 25 mg of the solid compound is placed in a small test tube, and 0.75 mL of water is added in portions.[11] The tube is shaken vigorously after each addition. The compound's solubility in water is observed and recorded. If the compound is water-soluble, its effect on litmus or pH paper is tested to determine if it is acidic or basic. [10]
- Solubility in Dilute Acid: If the compound is insoluble in water, its solubility in a 5% hydrochloric acid (HCl) solution is tested using the same procedure.[11] Solubility in dilute acid is a strong indication of the presence of a basic functional group, such as an amine.
- Solubility in Dilute Base: For water-insoluble compounds, a solubility test is also performed in a 5% sodium hydroxide (NaOH) solution.[10][11] Compounds that are insoluble in water but soluble in a dilute base typically contain an acidic functional group.[10]

- Solubility in Organic Solvents: The solubility of the compound in various organic solvents, such as diethyl ether or hexane, can also be determined to further classify its polarity.[9][11]
- Observation: In each test, the mixture is stirred or shaken for 60-120 seconds.[9] A compound is considered soluble if it dissolves completely.[9] If two liquid layers form, they are considered immiscible.[9]

Visualizations

The following diagrams illustrate standardized workflows relevant to the characterization of chemical compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N,N-dimethylbenzamide [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-N,N-DIMETHYL-BENZAMIDE | 6526-66-5 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.ws [chem.ws]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [physical characteristics of 2-amino-N,N-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275964#physical-characteristics-of-2-amino-n-n-dimethylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com